1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine
Description
Properties
IUPAC Name |
1-[1-(trifluoromethyl)cyclopropyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-4(10)5(2-3-5)6(7,8)9/h4H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRAVSUTALLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine typically involves the introduction of the trifluoromethyl group to a cyclopropyl ring, followed by the attachment of the ethanamine group. One common method involves the reaction of cyclopropyl ketone with trifluoromethylating agents under specific conditions to form the trifluoromethylated cyclopropyl intermediate. This intermediate is then subjected to reductive amination to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The cyclopropyl ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally analogous compounds highlights key differences in substituents, physicochemical properties, and biological relevance:
Structural and Physicochemical Properties
Biological Activity
1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, examining various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a cyclopropyl moiety, which are known to influence biological activity. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while cyclopropyl rings can affect receptor binding and selectivity.
Research indicates that compounds with similar structural characteristics can interact with various biological targets. For instance, compounds containing cyclopropyl groups have been shown to exhibit improved activity against certain kinases involved in signal transduction pathways. Specifically, the interaction with discoidin domain receptors (DDR1 and DDR2) has been noted to play a significant role in cellular processes such as fibrosis and angiogenesis .
Biological Activity Overview
This compound has been studied for its potential effects on several biological systems:
- Antifibrotic Activity : Inhibitors targeting DDRs have shown promise in reducing pulmonary fibrosis. The compound's structural features may contribute to its efficacy in blocking P38 MAPK activation, which is crucial in fibrotic pathways .
- Antitumor Properties : The selectivity of compounds like this compound against tumor-related targets suggests potential applications in cancer therapy. Studies have indicated that selective inhibition of DDRs can lead to reduced tumor growth in specific cancer models .
Case Studies
Several studies provide insight into the biological activity of related compounds:
- Study on DDR Inhibition : A study reported the synthesis of various inhibitors targeting DDR1/DDR2, demonstrating that modifications in the cyclopropyl structure significantly influenced their inhibitory potency. For instance, a compound with a similar scaffold exhibited an IC50 value of 9.4 nmol/L against DDR1 .
- Carbonic Anhydrase Inhibition : Another investigation into cyclopropyl derivatives highlighted their moderate inhibition of carbonic anhydrase-II, suggesting a broader spectrum of biological activity. The synthesized analogs showed IC50 values ranging from 13.8 to 35.7 µM, indicating potential therapeutic applications beyond fibrosis and cancer .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:
| Compound | Structure Feature | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Trifluoromethyl group | 9.4 | DDR1 |
| Compound B | Cyclopropyl ring | 13.8 | Carbonic Anhydrase-II |
| Compound C | Quinazoline scaffold | 11 | Tumor-related targets |
These findings indicate that modifications to the trifluoromethyl and cyclopropyl components can significantly impact the compound's efficacy against various biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
